Fmoc-L-2-Thienylalanine

货号:

B2867836

CAS 编号:

130309-35-2; 186320-06-9; 220497-90-5

分子量:

393.46

InChI 键:

PXBMQFMUHRNKTG-FQEVSTJZSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

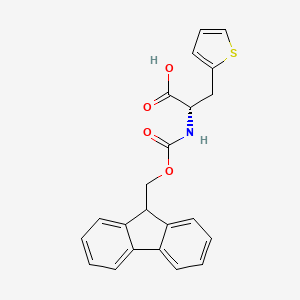

Fmoc-L-2-Thienylalanine, also known as Fmoc-3-L-Ala(2-thienyl)-OH, is a protected, non-proteinogenic amino acid that serves as a critical building block in advanced peptide synthesis . This compound is scientifically defined as C22H19NO4S and is identified by CAS Number 130309-35-2 . Its core value lies in its unique side chain, which incorporates a thiophene ring. This structural feature can impart specific electronic and structural properties to synthetic peptide chains, making it invaluable for creating peptidomimetics and modulating peptide-protein interactions in drug discovery programs . Protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, this derivative is designed for use in Fmoc-solid-phase peptide synthesis (SPPS) . The Fmoc protecting group enables smooth and controlled deprotection under basic conditions, allowing for efficient peptide chain elongation. Researchers primarily utilize this compound in pharmaceutical R&D for the development of novel peptide-based therapeutics, diagnostics, and research tools, where its incorporation can help modulate biological activity and improve pharmacokinetic properties . When handling, it is recommended to store the product at -20°C upon receipt and to avoid repeated freeze-thaw cycles to ensure stability . This product is intended for laboratory research purposes only and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBMQFMUHRNKTG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130309-35-2 | |

| Record name | Fmoc-L-2-Thienylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

相似化合物的比较

Key Properties :

- Physical State : Gray-white to pale beige crystalline powder .

- Melting Point : 218.5°C .

- Purity : ≥99% (HPLC) .

- Storage : Stable under inert conditions at 2–8°C in a dry, dark environment .

- Safety : Classified as an irritant (Xi) with a WGK Germany rating of 3 .

In peptide engineering, the thiophene group enhances resistance to enzymatic degradation and modulates interactions with hydrophobic protein domains .

Comparison with Similar Compounds

Fmoc-L-2-Thienylalanine belongs to a class of Fmoc-protected aromatic amino acids. Below is a detailed comparison with structurally analogous compounds, emphasizing molecular features, applications, and functional distinctions.

Structural and Functional Comparisons

Table 1: Comparative Analysis of this compound and Analogues

Key Distinctions and Research Findings

(i) Electronic and Steric Effects

- Thiophene vs. Phenyl Derivatives : The thiophene ring in this compound exhibits greater electron richness compared to phenyl groups, enhancing π-π stacking interactions in peptide architectures . In contrast, Fmoc-L-2-Methylphenylalanine’s methyl group increases hydrophobicity without significant electronic modulation .

- Fluorine Substitution : Fmoc-2-fluoro-L-phenylalanine introduces electronegativity, altering binding affinities in receptor-ligand studies .

(ii) Functional Group Versatility

- Boc-Amino Protection: Fmoc-4-(Boc-amino)-L-phenylalanine enables sequential deprotection for site-specific modifications, a feature absent in thienylalanine .

- Thiazole vs. Thiophene : Boc-L-4-thiazolylalanine’s nitrogen-containing thiazole ring facilitates metal coordination, unlike the sulfur-only thiophene .

(iii) Chiral Specificity

- The D-enantiomer (Fmoc-D-2-Thienylalanine) is used to probe stereochemical effects in peptide bioactivity, demonstrating enantiomer-dependent cytotoxicity in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。